(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFANFFHVMQXJOE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester Synthesis and Nucleophilic Substitution
- The malonic ester derivative of 3-chloro-5-(trifluoromethyl)pyridine is synthesized via nucleophilic substitution using diethyl malonate deprotonated by sodium hydride in dry dimethylformamide.
- This intermediate is crucial for further transformations and can be purified and characterized by X-ray crystallography, confirming the molecular structure and bond lengths indicative of the trifluoromethyl group and pyridine ring integrity.
Conversion to Aminoethyl Pyridine Derivatives
- The malonic ester intermediate undergoes hydrazinolysis to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.
- This amine intermediate serves as a precursor for further functional group transformations, including isothiocyanate and isocyanate derivatives.
Introduction of the Chiral Ethanamine Side Chain
The chiral ethanamine moiety can be introduced via several methods:
Reductive Amination and Chiral Resolution
Palladium-Catalyzed Cross-Coupling
- Palladium-catalyzed amination reactions have been employed where amine nucleophiles are coupled with halogenated trifluoromethyl pyridines in the presence of ligands such as xantphos and bases like tert-butoxide.
- Reaction conditions typically involve heating under nitrogen atmosphere at 90–110 °C for 12 hours, followed by purification via chromatography or preparative HPLC.
Advanced Functionalization: N-Trifluoromethylation
Recent advances have introduced direct N-trifluoromethylation techniques applicable to amines, including aromatic and aliphatic amines structurally related to the target compound.
Carbon Disulfide and Silver Fluoride Mediated N-Trifluoromethylation
- A mild and efficient method involves reacting secondary amines with carbon disulfide and silver fluoride in ethyl acetate under nitrogen atmosphere.
- The reaction proceeds at 40–80 °C for 6–20 hours, yielding N-trifluoromethylated amines with good to excellent yields.
- This method simplifies product isolation and avoids harsh conditions typically associated with trifluoromethylation reagents like Umemoto or Togni reagents.
Summary of Key Preparation Methods
Research Findings and Considerations
- The palladium-catalyzed amination approach allows for versatile substitution patterns on the pyridine ring and can be adapted for chiral amine introduction with controlled stereochemistry.
- The malonic ester route provides a robust method to access trifluoromethyl-substituted pyridine intermediates, which can be further elaborated to ethanamine derivatives.
- Direct N-trifluoromethylation methods represent a significant advancement, enabling late-stage functionalization of amines under mild conditions, improving product stability and simplifying purification.
- Reaction conditions such as temperature, solvent choice, and base selection critically influence yields and product purity, with carbonate bases favored in trifluoromethylation reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise mechanisms and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison of (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine and Analogs
Enantiomeric Purity and Salt Forms
- Hydrochloride Salts : Most analogs (e.g., (S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride) are isolated as hydrochloride salts to improve solubility and crystallinity .
- Enantioselective Synthesis : The DARA method achieves >90% ee for the target compound, whereas phenyl analogs may require resolution techniques or chiral auxiliaries .
Research Findings and Implications
- Pharmaceutical Relevance : Pyridine-based CF₃ derivatives show promise in kinase inhibitor development due to their dual hydrogen-bonding and lipophilic properties .
- Limitations : Primary amines like the target compound are prone to oxidation, necessitating stabilized formulations (e.g., salt forms or protective groups) .
- Future Directions : Comparative studies on metabolic stability and toxicity between pyridine and phenyl analogs are needed to optimize drug candidate selection.
Biological Activity
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine, also known by its CAS number 1213896-50-4, is a chiral amine compound notable for its unique trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including applications in medicinal chemistry and pharmacology.
Molecular Formula : CHFN
Molecular Weight : 189.16 g/mol
CAS Number : 1213896-50-4
Stereochemistry : Chiral, with specific biological implications based on its stereoisomerism.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially influencing its pharmacokinetic properties.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, affecting signaling pathways in the nervous system.
- Cellular Interaction : The compound could influence cellular processes such as apoptosis and proliferation.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.
Neuroprotective Effects
In neuropharmacological studies, this compound has shown potential as a neuroprotective agent. It may inhibit monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, one study reported an IC value of 21 nM for MAO-B inhibition, indicating strong activity compared to similar compounds .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate inflammatory cytokines suggests potential therapeutic applications in autoimmune diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC (nM) | Activity |
|---|---|---|---|
| This compound | Structure | 21 | MAO-B Inhibitor |
| Racemic Mixture of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine | N/A | 46 | MAO-B Inhibitor |
| 1-(3-(Trifluoromethyl)pyridin-2-yl)propan-1-amine | N/A | N/A | Potentially similar activity |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Neurodegenerative Disease Model : In an animal model simulating Parkinson's disease, administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival.
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against resistant bacterial strains in vitro, revealing promising results that warrant further investigation into its application as an antibiotic.
Q & A
Q. Key Challenges :
- Stereochemical control : Competing pathways may lead to racemization; low temperatures (e.g., –20°C) and inert atmospheres mitigate this .
- Trifluoromethyl stability : The CF₃ group can destabilize intermediates; using anhydrous solvents (e.g., DMF or acetonitrile) improves yield .
Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy : and NMR verify the CF₃ group’s position and pyridine substitution pattern. NOESY experiments confirm stereochemistry .
- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding with the amine group) .
- Chiral HPLC : Quantifies enantiomeric excess (≥98% purity) using columns like Chiralpak IA/IB .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₈F₃N₂) and detects impurities .
Advanced: How can researchers address discrepancies in reported biological activity data between different assay systems?
Answer:
Discrepancies (e.g., in vitro vs. cellular IC₅₀ values) arise due to:
- Membrane permeability : The CF₃ group enhances lipophilicity, but cellular efflux pumps may reduce intracellular concentrations. Use parallel artificial membrane permeability assays (PAMPA) to assess transport .
- Metabolic stability : Hepatic microsome assays identify degradation pathways (e.g., cytochrome P450 interactions) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and thermal shift assays .
Q. Example Workflow :
| Assay Type | Purpose | Key Adjustments |
|---|---|---|
| In vitro enzymatic | Baseline activity | Buffer pH optimization (e.g., 7.4 vs. 6.8) |
| Cellular | Physiological relevance | Include efflux inhibitors (e.g., verapamil) |
| In vivo | Pharmacokinetics | Monitor plasma protein binding |
Advanced: What strategies enhance aqueous solubility without compromising structural integrity?
Answer:
- Salt formation : Hydrochloride salts improve water solubility (e.g., 5–10 mg/mL in PBS) by protonating the amine .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to maintain solubility in biological buffers .
- Prodrug design : Introduce phosphate esters at the amine group, which hydrolyze in vivo .
Q. Stability Considerations :
- pH-dependent degradation : Avoid extreme pH (<3 or >10) during formulation to prevent pyridine ring hydrolysis .
Advanced: How does the 3-CF₃ group on pyridine influence reactivity compared to halogenated analogs?
Answer:
The CF₃ group exerts strong electron-withdrawing effects (−I effect), which:
- Reduce nucleophilic substitution rates : At the 2-position pyridine, compared to Cl/Br-substituted analogs (e.g., 3-Cl or 5-Br derivatives react 2–3× faster) .
- Enhance meta-directing effects : Electrophilic substitutions (e.g., nitration) occur preferentially at the 5-position of the pyridine ring .
Q. Comparative Reactivity Table :
| Substituent (Pyridine Position) | Reaction Type | Relative Rate (vs. CF₃) |
|---|---|---|
| 3-CF₃ (this compound) | SNAr | 1.0 (baseline) |
| 3-Cl () | SNAr | 2.5 |
| 5-Br () | Suzuki Coupling | 1.8 |
Implications : The CF₃ group’s stability makes the compound resistant to unintended derivatization but may require harsher conditions for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
